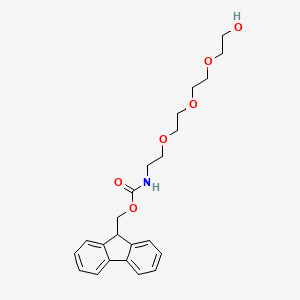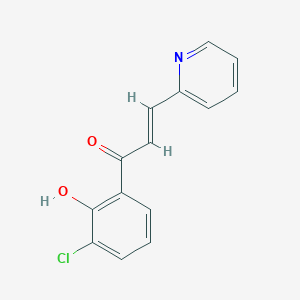
1-Ethyl-3-methylpyridinium bromide
Overview
Description
1-Ethyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C8H12BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is part of a broader class of pyridinium salts, which are structurally diverse and play significant roles in many natural products and bioactive pharmaceuticals .
Mechanism of Action
Target of Action
1-Ethyl-3-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications . They have been used in the synthesis of various compounds and have shown potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Result of Action
It has been used in the synthesis of bismuth (iii) halide complexes , indicating its potential role in the formation of complex compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the compound has high thermal stability, with mass loss beginning only at temperatures greater than 250°C .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of iodide bismuth(III) complexes, indicating that it can interact with other molecules in a chemical reaction .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-methylpyridinium bromide is not well-defined. It is known to participate in the formation of iodide bismuth(III) complexes
Temporal Effects in Laboratory Settings
It has been noted that the resulting complex compounds from its reaction with BiI3 have high thermal stability .
Preparation Methods
1-Ethyl-3-methylpyridinium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of 3-methylpyridine with ethyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods often involve the preparation of concentrated aqueous solutions of this compound. These solutions are useful as additives in the electrolyte of hydrogen/bromine electrochemical cells .
Chemical Reactions Analysis
1-Ethyl-3-methylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring into a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different pyridinium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as an ionic liquid, a solvent, and a catalyst in various chemical reactions.
Biology: This compound has been studied for its antimicrobial and anticancer properties.
Medicine: It is explored for its potential use as an anti-malarial and anti-cholinesterase inhibitor.
Comparison with Similar Compounds
1-Ethyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:
- 1-Methylpyridinium bromide
- 1-Ethylpyridinium bromide
- 1-Propylpyridinium bromide
These compounds share similar structures but differ in their alkyl substituents, which can influence their chemical properties and applications. For example, the length of the alkyl chain can affect the compound’s solubility, melting point, and reactivity .
Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-6-4-5-8(2)7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBHYFMAUADWKI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid](/img/structure/B6325920.png)
![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B6325927.png)




![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)







